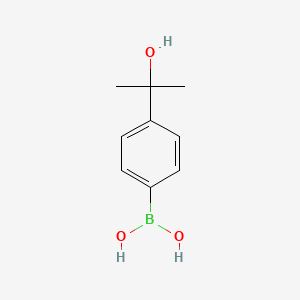
AMYLOID BETA-PROTEIN (1-38)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid beta-protein (1-38), also known as Aβ, is a peptide of 38 amino acids that is a major component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptides derive from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Aβ . Aβ molecules can aggregate to form flexible soluble oligomers which may exist in several forms . It is now believed that certain misfolded oligomers can induce other Aβ molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection . The oligomers are toxic to nerve cells .
Synthesis Analysis
The synthesis of Aβ is a complex process that involves the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . This process results in the production of Aβ peptides .Molecular Structure Analysis
Aβ has a complex molecular structure. The Aβ structure at the atomic level has been analyzed, providing a new and refined perspective to comprehend the role of Aβ in Alzheimer’s disease . The solution structure of Aβ peptide (1-40) suggests that the C-terminus of the peptide has an α-helix conformation between residues 15 and 36 with a kink or hinge at 25-27 .Wissenschaftliche Forschungsanwendungen
Neural Functions and Synaptic Plasticity
Amyloid-beta precursor protein (APP) and its fragments, including amyloid beta-protein (1-38), play complex roles in neural activity, plasticity, and memory. APP is not only the source of amyloid-beta peptides found in Alzheimer's disease but also produces fragments with varying effects on neural function. Some fragments, such as secreted APPalpha (sAPPalpha), are neuroprotective and regulate cell excitability and synaptic plasticity. In contrast, amyloid beta-protein appears to exert opposing effects, with its accumulation being linked to cognitive dysfunction, particularly in Alzheimer's disease. Understanding the roles of APP and its fragments is crucial for comprehending their effects on synaptic transmission, learning, and memory (Turner et al., 2003).
Antimicrobial Properties and Innate Immunity
Recent evidence suggests that amyloid beta-protein, traditionally viewed as pathological in Alzheimer's disease, acts as an antimicrobial peptide (AMP). This class of molecules uses fibrillation to protect the host from various infectious agents. In both humans and animal models, brain infections lead to increased amyloidogenic processing of APP, resulting in amyloid beta-protein aggregates that exhibit broad-spectrum antimicrobial properties. These findings open new perspectives on the physiological functions of amyloid beta-protein, suggesting it plays a role in the brain's defense mechanisms against pathogens (Gosztyla et al., 2018).
Role in Alzheimer's Disease Pathogenesis
The involvement of amyloid beta-protein in Alzheimer's disease (AD) pathogenesis has been a subject of extensive research. While its aggregation into insoluble fibrils in the brain is a hallmark of AD, recent studies have questioned the therapeutic targeting of amyloid beta-protein due to unsuccessful clinical trials aimed at reducing its burden. These challenges underscore the complexity of amyloid beta-protein's role in AD and highlight the need for a deeper understanding of its pathophysiological contributions. Different forms of amyloid beta-protein, including soluble oligomers and fibrils, have been implicated in neurodegeneration, suggesting that targeting specific aggregation states may offer new therapeutic opportunities (Gouras et al., 2014).
Safety And Hazards
Aβ is associated with Alzheimer’s disease, a neurodegenerative disorder characterized by the buildup of Aβ, which forms sticky plaques on the brain and can cause brain cells to die . Safety data sheets indicate that Aβ has a health hazard rating of 0, a fire hazard rating of 0, and a reactivity hazard rating of 0 .
Zukünftige Richtungen
Future research on Aβ is likely to focus on further understanding its role in Alzheimer’s disease and developing effective treatments. Recent successes of Aβ-targeted trials have assuaged doubts about the amyloid cascade hypothesis, and there is a strong scientific rationale for continuing to explore approaches that target different aspects and collections of the amyloid protein . There is also interest in developing blood tests that can predict the presence of beta-amyloid in the brain .
Eigenschaften
CAS-Nummer |
131438-74-9 |
|---|---|
Produktname |
AMYLOID BETA-PROTEIN (1-38) |
Molekularformel |
C184H277N51O56S |
Molekulargewicht |
4131.601 |
InChI |
InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1 |
InChI-Schlüssel |
NFHQEWIPLRTETB-CGARZLESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



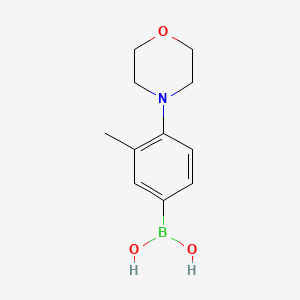
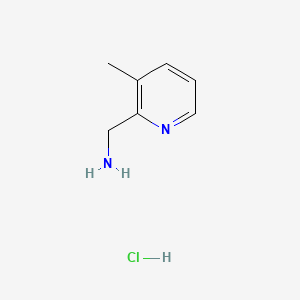
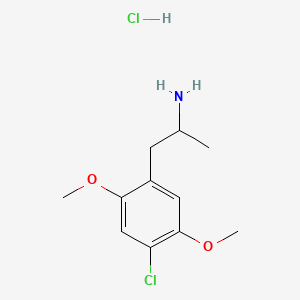
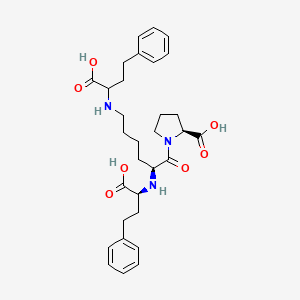
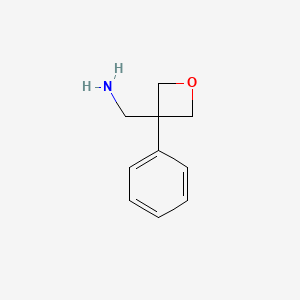
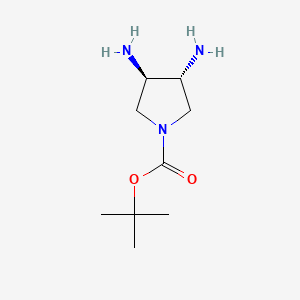
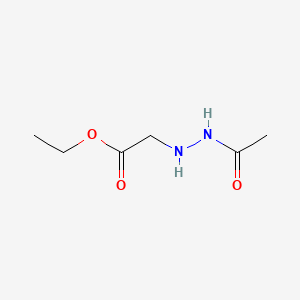
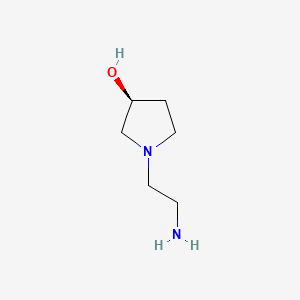
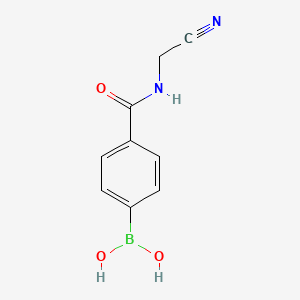
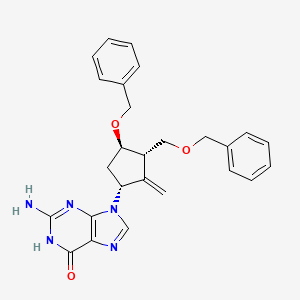
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
